molecular formula C19H18Cl2N4OS2 B2536909 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215703-14-2

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2536909
CAS No.: 1215703-14-2
M. Wt: 453.4
InChI Key: KJGZRILWCHAVPE-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H18Cl2N4OS2 and its molecular weight is 453.4. The purity is usually 95%.
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Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, including anticancer and antibacterial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a thiophene moiety, and a benzo[d]thiazole component. This unique combination of heterocycles contributes to its biological activity. The molecular formula is C16H18ClN3OS, with a molecular weight of approximately 351.85 g/mol.

1. Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. For instance, compounds structurally similar to this compound have shown significant inhibitory effects on cancer cell lines such as HCT-15, HT29, HeLa, and MDA-MB-468. The IC50 values for these compounds ranged from 80 to 200 nM, indicating potent anticancer activity .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that nitrogen-based heterocyclic compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives containing thiazole rings have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in the structure enhances antibacterial potency.

The proposed mechanisms for the biological activity of this compound include:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, related imidazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
  • Enzyme Inhibition : Some derivatives have been reported to inhibit thromboxane synthetase, which may play a role in inflammatory processes and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeCell Line/BacteriaIC50/Activity LevelReference
AnticancerHCT-1580–200 nM
AnticancerHeLa100–200 nM
AntibacterialStaphylococcus aureusEffective
AntibacterialEscherichia coliEffective

Case Study: Imidazole Derivatives in Cancer Therapy

A study published in 2021 reviewed several imidazole derivatives and their anticancer activities. Among these, compounds with structural similarities to this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. These findings suggest that modifications to the imidazole structure can enhance anticancer efficacy .

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2.ClH/c1-13-3-4-14-16(11-13)27-19(22-14)24(9-2-8-23-10-7-21-12-23)18(25)15-5-6-17(20)26-15;/h3-7,10-12H,2,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZRILWCHAVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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